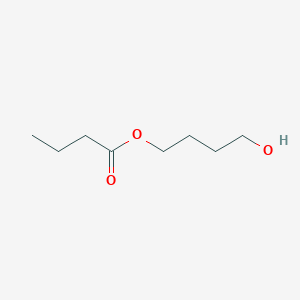

4-Hydroxybutyl butanoate

描述

4-Hydroxybutyl butanoate (chemical formula: C₈H₁₆O₃) is an ester derivative of butanoic acid and 4-hydroxybutanol. This compound is of interest in industrial and pharmaceutical contexts due to its unique physicochemical properties. For instance, the hydroxyl group may facilitate its use as an intermediate in synthesizing polymers or bioactive molecules, though direct applications are less documented compared to simpler butanoate esters. Current research emphasizes its role in biotechnology, particularly as a precursor in microbial pathways for producing 1,4-butanediol, a key monomer in plastics manufacturing .

属性

IUPAC Name |

4-hydroxybutyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-5-8(10)11-7-4-3-6-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHMPQJGZDCJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597471 | |

| Record name | 4-Hydroxybutyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55011-60-4 | |

| Record name | 4-Hydroxybutyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl butanoate can be synthesized through esterification, where butanoic acid reacts with 4-hydroxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. This method uses a fixed-bed reactor with an acid catalyst to facilitate the reaction. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

化学反应分析

Hydrolysis

The ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields butanoic acid and 4-hydroxybutanol.

-

Basic Hydrolysis (Saponification) : Produces sodium butanoate and 4-hydroxybutanol.

-

Thermal Decomposition : At elevated temperatures, it decomposes into γ-butyrolactone and water (ΔH = +4.5 kJ/mol) .

Table 2: Thermodynamic Data for Decomposition

| Reaction | ΔH (kJ/mol) | Conditions | Source |

|---|---|---|---|

| C₈H₁₆O₃ → C₄H₆O₂ + H₂O | +4.5 ± 0.2 | Liquid phase, 25°C |

Oxidation and Reduction

The hydroxyl and ester groups participate in redox reactions:

-

Oxidation :

-

Reduction :

Table 3: Redox Reaction Pathways

| Reaction Type | Reagents | Major Products | Source |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic conditions) | 4-Oxobutyl butanoate | |

| Reduction | LiAlH₄ | 4-Hydroxybutanol + Butanol |

Substitution and Addition Reactions

The hydroxyl group undergoes nucleophilic substitution, while the ester participates in Michael additions:

-

Substitution : Reacts with thionyl chloride (SOCl₂) to form 4-chlorobutyl butanoate .

-

Addition : Acrylates or amines add to the ester, forming crosslinked polymers—critical in coatings and adhesives .

Polymerization

4-Hydroxybutyl butanoate serves as a monomer in synthesizing biodegradable polyhydroxyalkanoates (PHAs). Key pathways include:

-

Enzymatic Polymerization : Bacterial enzymes like PhaC incorporate 4-hydroxybutyrate-CoA into PHA copolymers .

-

Industrial Applications : Used in elastomers and thermoplastics due to its biocompatibility .

Environmental and Biological Degradation

科学研究应用

4-Hydroxybutyl butanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form biocompatible esters.

Industry: It is used in the manufacture of fragrances and flavorings due to its pleasant odor.

作用机制

The mechanism by which 4-hydroxybutyl butanoate exerts its effects involves its ability to undergo hydrolysis, releasing butanoic acid and 4-hydroxybutanol. These products can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity and cellular signaling.

相似化合物的比较

Table 1: Comparative Properties of Butanoate Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Applications |

|---|---|---|---|---|---|

| 4-Hydroxybutyl butanoate | C₈H₁₆O₃ | 160.21 | ~200* | Polar solvents | Pharmaceutical intermediates |

| Methyl butanoate | C₅H₁₀O₂ | 102.13 | 102 | Slightly in water | Flavoring agent |

| Ethyl butanoate | C₆H₁₂O₂ | 116.16 | 121 | Low in water | Fruit flavors, fragrances |

| Butyl butanoate | C₈H₁₆O₂ | 144.21 | 165 | Insoluble in water | Solvent, azeotropic separation |

| Isoamyl butyrate | C₉H₁₈O₂ | 158.24 | 179 | Insoluble in water | Industrial coatings |

*Estimated based on homologous compounds.

生物活性

4-Hydroxybutyl butanoate (C8H16O3) is an ester derived from butanoic acid and 4-hydroxybutanol. This compound has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties and its role as a precursor in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its effects on antimicrobial peptide expression, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- CAS Number : 19022215

Antimicrobial Properties

Recent studies have highlighted the ability of hydroxylated derivatives of butyrate, including this compound, to induce the expression of antimicrobial peptides (AMPs). These peptides play a crucial role in the innate immune response by providing a first line of defense against microbial infections.

- Study Findings :

- A study demonstrated that sodium 4-hydroxybutyrate could significantly upregulate AMP expression in murine bone marrow-derived macrophages. This upregulation was noted to occur through mechanisms independent of histone deacetylase inhibition, suggesting alternative pathways for AMP induction .

- The functionalization of biomaterials with these hydroxylated derivatives can enhance their antimicrobial properties, thereby reducing bacterial contamination in clinical settings .

The mechanism by which this compound exerts its biological effects appears to involve modulation of gene expression related to immune responses. The compound's ability to enhance AMP production suggests that it may influence signaling pathways associated with inflammation and immunity.

In Vivo Studies

In vivo experiments have shown that treatment with sodium 4-hydroxybutyrate can lead to increased resistance against bacterial infections. For instance, when tested in animal models, those treated with this compound exhibited a marked decrease in bacterial load compared to control groups .

Toxicological Assessments

Toxicological evaluations indicate that while this compound has beneficial biological activities, it is essential to assess its safety profile thoroughly. Preliminary assessments suggest a favorable safety margin; however, comprehensive toxicological studies are warranted to establish its suitability for therapeutic applications.

Comparative Analysis of Biological Activity

| Compound | Antimicrobial Activity | Mechanism of Action | Safety Profile |

|---|---|---|---|

| This compound | High | Induction of AMPs | Favorable (preliminary) |

| Sodium Butyrate | Moderate | Histone deacetylase inhibition | Established |

| Other Butyrate Derivatives | Variable | Various (dependent on structure) | Variable |

常见问题

Basic Research Questions

Q. What are the established synthetic or biosynthetic pathways for producing 4-hydroxybutyl butanoate?

- Methodological Answer : this compound can be synthesized via esterification reactions between 4-hydroxybutanol and butanoic acid, catalyzed by acid or enzymatic agents. Biosynthetically, microbial systems (e.g., engineered E. coli) have been optimized to produce 4-hydroxybutyrate derivatives through metabolic pathway engineering, leveraging enzymes like alcohol dehydrogenases and acyltransferases .

Q. How can researchers structurally characterize this compound and distinguish it from related esters?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving the ester’s hydroxyl and carbonyl groups. Gas chromatography–mass spectrometry (GC-MS) can differentiate it from analogs like methyl or ethyl butanoate by retention times and fragmentation patterns. Reference standards and spectral libraries (e.g., NIST) are essential for validation .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS provides high sensitivity for volatile esters in biological samples. For non-volatile derivatives, liquid chromatography–tandem MS (LC-MS/MS) with derivatization (e.g., silylation) improves detection limits. Method validation should include spike-recovery experiments and matrix-effect assessments .

Advanced Research Questions

Q. How does this compound influence metabolic pathways in cancer models, and how can its effects be experimentally modeled?

- Methodological Answer : Computational models (e.g., flux balance analysis) can predict its integration into the tricarboxylic acid (TCA) cycle or butanoate metabolism. In vitro assays using cancer cell lines should measure ATP production, acetyl-CoA levels, and proliferation rates. Contrast findings with butyrate’s dual role in tumorigenesis (pro-/anti-cancer), noting discrepancies arising from concentration-dependent effects and tissue-specific responses .

Q. How can researchers reconcile contradictory data on the biological effects of butanoate derivatives, such as the "butyrate paradox"?

- Methodological Answer : Discrepancies often stem from differences in experimental models (e.g., in vitro vs. in vivo), dosing regimens, and microenvironmental factors (e.g., pH, microbiota). Meta-analyses of transcriptomic datasets (e.g., RNA-seq) can identify context-dependent gene expression patterns. Controlled studies should standardize variables like administration timing and dietary confounders .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C- or ²H-tracers) to track its conversion into acetyl-CoA or other intermediates. Combine with tissue-specific knockout models (e.g., intestinal epithelial cells) to elucidate organ-level metabolism. Global sensitivity analysis, as applied in butanoate pathway models, can identify rate-limiting enzymes or transporters .

Q. How can this compound be utilized in drug delivery systems, and what are the key formulation challenges?

- Methodological Answer : Its amphiphilic structure makes it a candidate for lipid nanoparticle (LNP) formulations. Optimize pH-responsive phase transitions by adjusting lipid ratios (e.g., with aminolipids like D-Lin-MC3-DMA). Stability studies should assess ester hydrolysis under physiological conditions. In vivo biodistribution can be tracked using fluorescently tagged analogs .

Q. What methodologies are effective for detecting this compound metabolites in pharmacokinetic studies?

- Methodological Answer : High-resolution LC-MS/MS with collision-induced dissociation (CID) can resolve hydroxylated or glucuronidated metabolites. For urine samples, confirmatory methods (e.g., immunoassays) validated against synthetic cannabinoid metabolite detection protocols are applicable. Pharmacokinetic modeling should account for renal clearance and tissue partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。